molecular formula C8H12O B1618066 2,2-dimethylhex-4-yn-3-one CAS No. 71932-99-5

2,2-dimethylhex-4-yn-3-one

Cat. No.: B1618066
CAS No.: 71932-99-5
M. Wt: 124.18 g/mol
InChI Key: UDGLAQDRKQGIKX-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-4-yn-3-one is an organic compound with the molecular formula C8H12O. It is also known as 2,2-dimethyl-4-hexyne-3-one. This compound is characterized by the presence of a triple bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylhex-4-yn-3-one can be synthesized through several methods. One common method involves the alkylation of acetylene with tert-butyl chloride in the presence of a strong base such as sodium amide. The reaction proceeds as follows:

HC≡CH+(CH3)3CCl(CH3)3C-C≡CH\text{HC≡CH} + \text{(CH3)3CCl} \rightarrow \text{(CH3)3C-C≡CH} HC≡CH+(CH3)3CCl→(CH3)3C-C≡CH

The resulting product, tert-butylacetylene, is then subjected to oxidation using a suitable oxidizing agent such as potassium permanganate or ozone to yield this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhex-4-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the triple bond can yield alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a strong base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted alkynes or alkenes.

Scientific Research Applications

2,2-Dimethylhex-4-yn-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethylhex-4-yn-3-one involves its interaction with various molecular targets and pathways. The triple bond and ketone functional group allow the compound to participate in a range of chemical reactions, including nucleophilic addition and oxidation-reduction processes. These interactions can lead to the formation of reactive intermediates and products that exert specific effects on biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-hexanone: Similar structure but lacks the triple bond.

    2,2-Dimethyl-4-pentyn-3-one: Similar structure with a shorter carbon chain.

    2,2-Dimethyl-5-hexyn-3-one: Similar structure with the triple bond at a different position.

Uniqueness

2,2-Dimethylhex-4-yn-3-one is unique due to the presence of both a triple bond and a ketone functional group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound in organic synthesis and scientific research.

Properties

CAS No.

71932-99-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2,2-dimethylhex-4-yn-3-one

InChI

InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h1-4H3

InChI Key

UDGLAQDRKQGIKX-UHFFFAOYSA-N

SMILES

CC#CC(=O)C(C)(C)C

Canonical SMILES

CC#CC(=O)C(C)(C)C

Key on ui other cas no.

71932-99-5

Origin of Product

United States

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